5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is an organic compound with the molecular formula C8H7ClN2. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 5th position and a methyl group at the 2nd position on the pyrrolo[2,3-c]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-3-nitropyridine, a series of reactions involving reduction, cyclization, and chlorination can yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in cancer therapy.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical studies to understand the interaction of small molecules with biological targets.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) and BRAF V600E, which are involved in cancer cell proliferation . The presence of the chlorine atom and the pyrrolo[2,3-c]pyridine ring system is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Similar in structure but lacks the chlorine atom and the methyl group.
7-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine: Similar but with the chlorine atom at a different position.
5-Chloro-1H-pyrrolo[3,2-b]pyridine: Another isomer with different positioning of the nitrogen atoms in the ring.
Uniqueness
5-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the methyl group enhances its reactivity and potential as a pharmacophore in drug design .
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-3-8(9)10-4-7(6)11-5/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTGEROAAKBSAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC=C2N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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